An In-depth Technical Guide to C,C'-Methylenebiscyclohexylamine: Structure, Properties, and Applications
An In-depth Technical Guide to C,C'-Methylenebiscyclohexylamine: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of C,C'-Methylenebiscyclohexylamine, a cycloaliphatic diamine crucial in various industrial and research applications. We will delve into the nuanced structural chemistry of its common isomers, detail its physicochemical properties, explore its synthesis and reactivity, and discuss its significant applications, with a particular focus on its role as a versatile chemical building block. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep, practical understanding of this compound.
Deciphering the Structure: Nomenclature and Isomerism
The term "C,C'-Methylenebiscyclohexylamine" refers to a molecule composed of two cyclohexylamine rings linked by a methylene bridge. However, this name is a general descriptor. In practice, the most commercially significant and studied compounds under this umbrella are 4,4'-Methylenebis(cyclohexylamine) and its methylated derivative, 4,4'-Methylenebis(2-methylcyclohexylamine) . The position of the amino group and any substituents on the cyclohexane ring significantly influences the molecule's physical and chemical properties.
4,4'-Methylenebis(cyclohexylamine)
Also known as PACM (para-diaminodicyclohexylmethane), this compound features amino groups at the para-position (position 4) of each cyclohexane ring relative to the methylene bridge. Its chemical structure is characterized by two aminocyclohexyl moieties joined by a CH₂ group.
The stereochemistry of 4,4'-Methylenebis(cyclohexylamine) is complex due to the presence of two stereogenic centers, leading to three possible geometric isomers: cis,cis, cis,trans, and trans,trans. The ratio of these isomers in a commercial product determines its physical state, with a higher concentration of the trans,trans isomer resulting in a solid material.[4]
4,4'-Methylenebis(2-methylcyclohexylamine)
This derivative includes a methyl group on each cyclohexane ring at the 2-position relative to the amino group. This substitution introduces additional steric hindrance and alters the reactivity of the amine groups.
The presence of the methyl groups also adds to the isomeric complexity of the molecule.
Below is a diagram illustrating the chemical structures of these key compounds.
Caption: Chemical structures of key C,C'-Methylenebiscyclohexylamine compounds.
Physicochemical Properties: A Comparative Analysis
The physical properties of these diamines are critical for their application, influencing their handling, processing, and performance in final formulations. The following table summarizes the key physical data for both 4,4'-Methylenebis(cyclohexylamine) and 4,4'-Methylenebis(2-methylcyclohexylamine).
| Property | 4,4'-Methylenebis(cyclohexylamine) | 4,4'-Methylenebis(2-methylcyclohexylamine) |
| Appearance | Colorless to yellowish viscous liquid or white wax-like solid.[2] | Colorless to yellowish liquid.[5][7][8] |
| Molecular Weight | 210.36 g/mol [3] | 238.41 g/mol [5][6] |
| Melting Point | 36.5°C to 65°C (isomer dependent)[2][4][9] | -7°C[5][6] |
| Boiling Point | 320°C to 331°C[2][9] | 93-100°C (lit.)[5][6] |
| Density | ~0.95 - 0.96 g/mL at 25°C[2] | ~0.94 g/mL at 25°C[5][6][10] |
| Solubility in Water | 5 - 12.3 g/L at 20°C[4][9][11] | 2.01 - 3.6 g/L at 20°C[6][7][12] |
| Vapor Pressure | <0.1 mmHg at 38°C[2] | 0.08 Pa at 20°C[5][6][7] |
| Flash Point | >110°C (>230°F)[2] | >110°C (>230°F)[5][6] |
| Refractive Index | ~1.503 (estimate)[2] | ~1.499 at 20°C[5][6][10] |
Note: Some physical properties, particularly the melting and boiling points, can vary significantly depending on the isomeric mixture.
Synthesis and Reactivity
Synthesis Protocol: Catalytic Hydrogenation
The primary industrial synthesis of C,C'-Methylenebiscyclohexylamines involves the catalytic hydrogenation of their aromatic analogue, 4,4'-methylenedianiline (MDA). This process is a classic example of converting an aromatic compound to its corresponding cycloaliphatic derivative.
Experimental Workflow: Hydrogenation of 4,4'-Methylenedianiline
-
Reactor Charging: The autoclave reactor is charged with 4,4'-methylenedianiline and a suitable solvent, such as tetrahydrofuran.[6]
-
Catalyst Addition: A hydrogenation catalyst, typically a noble metal like ruthenium supported on alumina (e.g., 5% Ru/Al₂O₃), is added to the mixture.[6]
-
Inerting and Pressurization: The reactor is sealed and purged with an inert gas, like nitrogen, to remove air, and then pressurized with hydrogen gas.[6]
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 160°C) and the hydrogen pressure is maintained (e.g., 8 MPa) with vigorous stirring for several hours.[6]
-
Monitoring and Completion: The reaction progress is monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) to confirm the complete conversion of the starting material.[6]
-
Work-up: After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude C,C'-Methylenebiscyclohexylamine, which can be further purified by distillation.
The choice of catalyst and reaction conditions (temperature, pressure) is critical to achieve high yield and selectivity, minimizing the formation of by-products.
Sources
- 1. 4,4-methylene bis(cyclohexyl amine) (mixture of isomers), 1761-71-3 [thegoodscentscompany.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. 4,4'-Methylenebis(2-methylcyclohexylamine) | 6864-37-5 [chemicalbook.com]
- 6. 4,4'-Methylenebis(2-methylcyclohexylamine) CAS#: 6864-37-5 [m.chemicalbook.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. ICSC 1464 - 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) [chemicalsafety.ilo.org]
- 9. 4,4'-Methylenebis(cyclohexylamine), 95% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 4,4′-メチレンビス(2-メチルシクロヘキシルアミン)、異性体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
